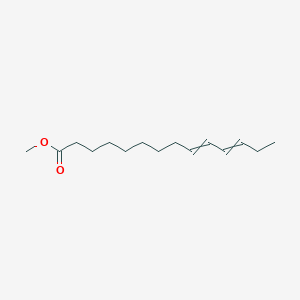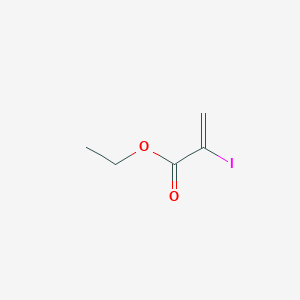
Ethyl 2-iodoprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-iodoprop-2-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features an iodine atom attached to a prop-2-enoate group, making it a unique and valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-iodoprop-2-enoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide, such as ethyl iodide, under basic conditions. The enolate ion is typically generated from a precursor like ethyl acetoacetate using a strong base such as sodium ethoxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-iodoprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different esters.
Reduction Reactions: The compound can be reduced to form ethyl prop-2-enoate.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles like hydroxide ions in aqueous conditions.
Reduction: Reducing agents such as lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products:
Substitution: Various esters depending on the nucleophile.
Reduction: Ethyl prop-2-enoate.
Oxidation: Carboxylic acids.
Scientific Research Applications
Ethyl 2-iodoprop-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential in modifying biological molecules.
Medicine: Explored for its role in drug synthesis and development.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-iodoprop-2-enoate involves its reactivity as an electrophile due to the presence of the iodine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Comparison with Similar Compounds
Ethyl acetate: A common ester with similar reactivity but without the iodine atom.
Methyl iodoprop-2-enoate: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: Ethyl 2-iodoprop-2-enoate is unique due to the presence of the iodine atom, which enhances its reactivity and makes it a valuable reagent in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it versatile and useful in various scientific and industrial applications .
Properties
CAS No. |
62849-22-3 |
|---|---|
Molecular Formula |
C5H7IO2 |
Molecular Weight |
226.01 g/mol |
IUPAC Name |
ethyl 2-iodoprop-2-enoate |
InChI |
InChI=1S/C5H7IO2/c1-3-8-5(7)4(2)6/h2-3H2,1H3 |
InChI Key |
QQIVZUSRRXKAIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


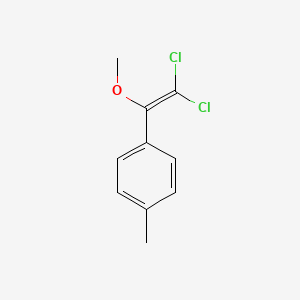
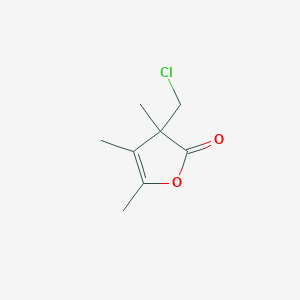
![N-{4-[(4-Aminophenyl)methyl]phenyl}octadecanamide](/img/structure/B14518161.png)
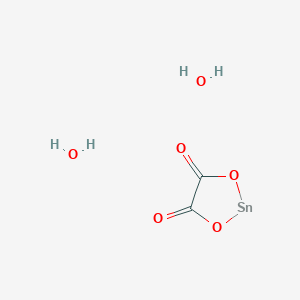
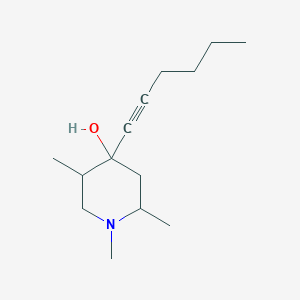

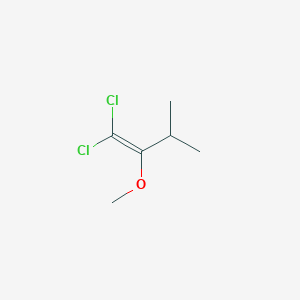
![N~1~-[2-(Dimethylamino)ethyl]-N~4~-dodecylbutanediamide](/img/structure/B14518190.png)

![6-Chloro-4-[(4-methylbenzene-1-sulfonyl)methyl]-2H-1-benzopyran](/img/structure/B14518201.png)
![Ethyl [7-(oct-1-en-1-yl)-1,4-dioxaspiro[4.4]nonan-6-yl]acetate](/img/structure/B14518215.png)

![4-[2-(Piperidin-1-yl)ethyl]benzene-1,2-diol](/img/structure/B14518238.png)
